![molecular formula C17H12 B1589805 1H-Cyclopenta[l]phenanthrene CAS No. 235-92-7](/img/structure/B1589805.png)
1H-Cyclopenta[l]phenanthrene
Overview
Description
1H-Cyclopenta[l]phenanthrene (CAS: 235-92-7) is a polycyclic aromatic hydrocarbon (PAH) with a molecular formula of C₁₇H₁₂ and a molecular weight of 216.28 g/mol . Its structure consists of a phenanthrene backbone fused with a cyclopentane ring at the [l] position (Figure 1), resulting in a planar aromatic system. Key properties include:
Preparation Methods
Classical Synthetic Routes via Ketone Intermediates
One of the well-documented approaches to prepare 1H-Cyclopenta[l]phenanthrene involves multi-step synthesis starting from phenanthrenequinone derivatives.
Starting Material and Initial Condensation : The synthesis often begins with 9,10-phenanthrenequinone, which undergoes condensation with methyl acetoacetate to form a hydroxy-derivative intermediate. This step is crucial as it sets the stage for cyclopentane ring formation through further transformations.
Formation of Methyl Ester and Ketone Intermediates : Treatment of the hydroxy-derivative with hydriodic acid yields a methyl ester compound with high yield (~90%). This methyl ester is notably more stable toward acid hydrolysis compared to its ethyl analogue. Subsequent reaction with trifluoroacetic acid (TFA) under reflux conditions converts this ester into a ketone intermediate with yields around 86%.
Cyclization to this compound : The ketone intermediate undergoes ring closure to form the cyclopenta-fused phenanthrene system. NMR and IR spectroscopy confirm the structure and purity of the product, which may exist as isomeric mixtures in solution.
Step | Reagents/Conditions | Yield (%) | Notes |
---|---|---|---|
1 | 9,10-Phenanthrenequinone + methyl acetoacetate | - | Formation of hydroxy-derivative |
2 | Hydriodic acid | 90 | Methyl ester formation, stable under acid |
3 | Trifluoroacetic acid, reflux | 86 | Ketone intermediate formation |
4 | Cyclization | - | Formation of this compound isomers |
This method is well-characterized and supported by spectroscopic data including IR bands for carbonyl groups (1721 cm^-1) and distinctive ^1H NMR signals for aromatic and aliphatic protons.
Organometallic and Catalytic Arylation Approaches
Recent advances have introduced catalytic perarylation strategies that indirectly relate to cyclopentadiene derivatives, which can be precursors or analogues in the synthesis of cyclopenta-fused polyaromatic compounds.
Copper-Catalyzed Perarylation : Copper-catalyzed microwave-assisted perarylation of cyclopentadiene derivatives has been developed to efficiently introduce multiple aryl groups onto the cyclopentadiene ring in a single step. This method achieves high yields (up to 88% for hexaphenylcyclopentadiene) under optimized conditions involving copper(I) iodide, cesium carbonate, and trans-1,2-cyclohexanediamine as ligand in THF solvent.
Synthetic Utility : Although this method primarily targets highly substituted cyclopentadienes, it demonstrates the feasibility of constructing complex cyclopenta-fused systems via catalytic C–C bond formation. The approach may be adapted or inspire routes toward this compound or its derivatives through subsequent ring closure or functional group transformations.
Parameter | Optimized Condition | Outcome |
---|---|---|
Catalyst | CuI (10 mol%) | Efficient perarylation |
Base | Cs2CO3 (3 eq.) | Promotes coupling |
Solvent | THF | Suitable for microwave heating |
Temperature | 200 °C (microwave) | Full conversion in 2 hours |
Yield (hexaphenyl derivative) | 88% | High isolated yield |
This catalytic strategy highlights the role of transition metals in constructing cyclopentadiene-based frameworks relevant to cyclopenta-fused phenanthrenes.
Synthetic Routes Involving Heteroatom-Substituted Analogues
Some synthetic plans incorporate heteroatoms (e.g., sulfur, nitrogen) into the cyclopenta[l]phenanthrene scaffold, which can be relevant for functionalized derivatives or analogues.
Multi-step Synthesis via Phenanthroline Derivatives : A synthetic pathway starts from 3,4-diaminobenzoic acid, undergoing Skraup reaction to form phenanthroline carboxylic acid derivatives. Subsequent conversion to acyl chlorides, amides, and methylsulfanyl-substituted intermediates leads to ring closure forming thieno- or diaza-cyclopenta[l]phenanthrene analogues.
Challenges and Adaptations : The original synthetic route required modification due to complications, indicating the complexity of synthesizing heteroatom-substituted cyclopenta[l]phenanthrenes. The approach involves careful control of lithiation, substitution, and reduction steps at low temperatures (-78 °C) with reagents like s-BuLi, LDA, and NaBH4.
Step | Key Reagents/Conditions | Purpose |
---|---|---|
1 | Skraup reaction on 3,4-diaminobenzoic acid | Formation of phenanthroline carboxylic acid |
2 | SOCl2, reflux | Conversion to acyl chloride |
3 | Et2NH2, THF, reflux | Amide formation |
4 | s-BuLi, TMEDA, -78 °C | Directed lithiation |
5 | (SCH3)2, LDA, NaBH4 | Methylsulfanyl substitution and reduction |
6 | Ring closure | Formation of heteroatom-fused cyclopenta[l]phenanthrene |
This route is significant for accessing functionalized cyclopenta[l]phenanthrene derivatives with potential applications in coordination chemistry and materials science.
Rearrangement and Intramolecular Arylation Strategies
Phenanthrene Rearrangement from Azulene Derivatives : Recent studies have shown that azulene derivatives can undergo intramolecular arylation and rearrangement reactions to form cyclopenta-fused phenanthrene structures. This involves Suzuki–Miyaura coupling followed by Scholl reactions to achieve ring closure and planarization.
Mechanistic Insights : The rearrangement proceeds via arenium ion or palladium-catalyzed pathways, involving transannular bond cleavage and formation of new aromatic units. Computational studies support low-energy transition states facilitating the conversion from cyclopenta[ef]heptalene to phenanthrene frameworks.
Experimental Conditions : The reactions typically use dehydrated solvents (DCM, toluene, THF), palladium catalysts, and controlled temperature conditions. Purification involves preparative thin-layer chromatography and characterization by UV-vis and fluorescence spectroscopy.
Reaction Stage | Conditions/Tools | Outcome/Notes |
---|---|---|
Suzuki–Miyaura coupling | Pd catalyst, boronate esters | Formation of biaryl intermediates |
Scholl reaction | FeCl3 or similar oxidants | Intramolecular arylation and ring closure |
Rearrangement pathway | Computed arenium ion or Pd path | Facilitates cyclopenta-fused phenanthrene formation |
This approach provides a modern synthetic route to this compound and related polycyclic systems via strategic coupling and rearrangement.
Summary Table of Preparation Methods
Method Type | Key Steps/Conditions | Advantages | Limitations/Notes |
---|---|---|---|
Ketone Intermediate Route | Condensation, hydriodic acid, TFA reflux, cyclization | High yields, well-characterized | Multi-step, requires acid-sensitive steps |
Copper-Catalyzed Arylation | CuI catalyst, Cs2CO3, microwave heating | Single-step multi-arylation, efficient | Mainly for substituted cyclopentadienes |
Heteroatom-Substituted Routes | Skraup reaction, lithiation, substitution, ring closure | Access to functionalized derivatives | Complex, requires low temperature control |
Rearrangement from Azulene | Suzuki–Miyaura coupling, Scholl reaction | Modern, versatile, mechanistically understood | Requires palladium catalysts, multiple steps |
Chemical Reactions Analysis
1H-Cyclopenta[l]phenanthrene undergoes various chemical reactions, including:
Reduction: Hydrogen gas and raney nickel can reduce the compound to 9,10-dihydrophenanthrene.
Substitution: Electrophilic halogenation with bromine can produce 9-bromophenanthrene.
Aromatic Sulfonation: Sulfuric acid can be used to form 2 and 3-phenanthrenesulfonic acids.
Ozonolysis: This reaction can yield diphenylaldehyde.
Scientific Research Applications
1H-Cyclopenta[l]phenanthrene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-Cyclopenta[l]phenanthrene involves its interaction with various molecular targets. The compound can form van-der-Waals complexes and undergo addition reactions with radicals like 5- and 6-indenyl radicals . These reactions often involve isomerization, hydrogen shifts, and ring closures, leading to the formation of stable aromatic structures .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Derivatives: Methylated Analogues
2-Methyl-1H-Cyclopenta[l]phenanthrene
- Structure : Methyl group at the 2-position of the cyclopentane ring .
- Molecular Formula : C₁₈H₁₄; Molecular Weight : 230.31 g/mol .
- Key Differences :
- Increased molecular weight and hydrophobicity due to the methyl group.
- Altered reactivity in electrophilic substitution reactions compared to the parent compound.
1-Methyl-4H-Cyclopenta[def]phenanthrene (CAS: 98090-89-2)
- Structure : Methyl substitution on a cyclopenta[def]-fused phenanthrene system .
- Molecular Formula : C₁₆H₁₂; Molecular Weight : 204.27 g/mol .
Table 1 : Physical Properties of Methylated Analogues
Functionalized Derivatives: Ketones and Dihydro Structures
1H-Cyclopenta[c]phenanthren-1-one,2,3-dihydro-
- Structure : Incorporates a ketone group and partial saturation (dihydro) .
- Molecular Weight : 232.09 g/mol; Boiling Point : 447.9°C .
- Key Differences :
Cyclopenta[fg]tetracene-1,2-dione
- Structure : Cyclopenta-fused tetracene with two ketone groups .
- Applications : Acts as an electron-withdrawing group in push-pull chromophores .
Table 2 : Functionalized Derivatives Comparison
Antibacterial Activity
- Phenanthrene Derivatives: Substitution with bulky groups (e.g., anthracene) in fluoroquinolones reduces antibacterial efficacy, but specific analogues like 3-acetyl phenanthrene show enhanced activity against E. coli .
- This compound: No direct antibacterial data, but its structural rigidity may hinder interactions with bacterial targets compared to flexible phenanthrene derivatives .
Degradation Pathways
- Phenanthrene : Degraded via ortho- and meta-cleavage pathways by Arthrobacter phenanivorans, with phthalate as an intermediate .
Biological Activity
1H-Cyclopenta[l]phenanthrene, a member of the polycyclic aromatic hydrocarbons (PAHs), is characterized by its unique fused ring structure, which includes a cyclopentane ring fused to a phenanthrene core. This compound has garnered attention due to its potential biological activities, particularly in relation to carcinogenicity and mutagenicity. The following sections detail the biological activity of this compound, including relevant case studies, research findings, and data tables.
Carcinogenicity and Mutagenicity
This compound has been studied for its potential carcinogenic effects. Research indicates that compounds within the cyclopenta-PAH family can induce biological responses similar to those of other known carcinogens. Specifically, studies have shown that this compound can form reactive metabolites that may interact with DNA, leading to mutagenic effects.
Case Study: Carcinogenicity Testing
A notable study involved the synthesis of various derivatives of cyclopenta[a]phenanthrene and their testing for carcinogenicity in mouse models. The results indicated that certain derivatives exhibited significant carcinogenic potential, suggesting that structural modifications can influence biological activity. For instance, 16,17-dihydro-11-methoxy-15β-cyclopenta[a]phenanthrene was tested using both initiation and promotion protocols in SENCAR mice, revealing a latent period for tumor development comparable to other potent carcinogens .
The biological activity of this compound is primarily mediated through its interaction with cellular receptors and enzymes involved in xenobiotic metabolism. It has been shown to induce cytochrome P450 enzymes, particularly CYP1A, which play a crucial role in the metabolic activation of many PAHs.
Table 1: Induction of CYP Enzymes
Compound | CYP Enzyme Induction | Reference |
---|---|---|
This compound | CYP1A (3-9 fold) | |
B[a]P | CYP1A (65 fold) | |
Zearalenone | CYP1A (2.5 fold) |
The induction of CYP enzymes suggests that exposure to this compound may enhance its own metabolic activation and potentially increase its toxicity.
Aquatic Toxicity Studies
Research has also explored the environmental impact of cyclopenta-PAHs, including their toxicity to aquatic organisms. For instance, studies have demonstrated that exposure to these compounds can lead to significant alterations in gene expression related to stress responses in fish.
Table 2: Aquatic Toxicity Data
Organism | Exposure Duration | Observed Effect | Reference |
---|---|---|---|
Rainbow Trout | 8-24 hours | Increased CYP1A mRNA levels | |
Various Aquatic Species | Varies | Acute and chronic toxicity |
These findings highlight the need for further investigation into the ecological consequences of cyclopenta-PAHs.
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing 1H-Cyclopenta[l]phenanthrene, and how is structural confirmation achieved?
Synthesis typically involves multi-step organic reactions, such as cyclization of polyaromatic precursors or Diels-Alder reactions. For example, strained ring systems like cyclopropa-phenanthrenes are synthesized via haloalkylation followed by dehydrohalogenation . Purification is achieved through column chromatography or recrystallization. Structural confirmation employs:
- Nuclear Magnetic Resonance (NMR) : To resolve aromatic proton environments and cyclopentane ring connectivity.
- Mass Spectrometry (MS) : For molecular weight validation (e.g., m/z 216 for C₁₇H₁₂) .
- X-ray crystallography : Resolves stereochemical details in crystalline forms .
Q. Which analytical techniques are most effective for quantifying this compound in environmental samples?
- Gas Chromatography-Mass Spectrometry (GC-MS) : Provides high sensitivity (detection limits ~0.1 µg/L) with electron ionization for fragmentation patterns .
- High-Performance Liquid Chromatography (HPLC) with fluorescence detection: Optimal for aqueous matrices, with a reported limit of detection (LOD) of 0.5 µg/L .
- Solid-Phase Microextraction (SPME) : Pre-concentrates trace levels in sediment or soil prior to analysis .
Advanced Research Questions
Q. How can response surface methodology optimize the biodegradation efficiency of this compound in contaminated soils?
A Central Composite Face-Centered Design (CCFD) identifies optimal conditions for microbial degradation:
Factor | Optimal Level | Effect Significance |
---|---|---|
Humic Acid (HA) | 150 mg/kg soil | Insignificant |
Surfactant | 12.68 µg/L | Significant |
Nutrients (K₂HPO₄) | 0.8 g/L | Highly Significant |
This approach achieves 87.1% biodegradation by balancing bioavailability and microbial activity . |
Q. What role does host-guest chemistry play in modulating the reactivity of this compound in supramolecular systems?
Metallo-supramolecular cages (e.g., cage I ) encapsulate this compound, altering its electronic properties and enabling unconventional pericyclic reactions. Confinement within the cage stabilizes transition states, enhancing regioselectivity in Diels-Alder reactions with dienophiles like aceanthrylene .
Q. How should researchers address variability in data when assessing the removal efficiency of this compound during coagulation-flocculation processes?
Statistical tools like ANOVA help distinguish systematic vs. random variability. For example:
- Turbidity/Color Removal : Low coefficient of variation (CV < 10%) indicates reproducibility .
- Residual Aluminium/Phenanthrene : High CV (>10%) necessitates matrix-specific calibration (e.g., adjusting coagulant dosage to 63.18 mg/L alum at pH 7.0) .
Confounding factors include coagulant-derived residuals and low initial PAH concentrations, requiring iterative model refinement .
Properties
IUPAC Name |
1H-cyclopenta[l]phenanthrene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12/c1-3-8-14-12(6-1)13-7-2-4-9-15(13)17-11-5-10-16(14)17/h1-10H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQDSWSPIWVQKBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2=C1C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90473148 | |
Record name | 1H-Cyclopenta[l]phenanthrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90473148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
235-92-7 | |
Record name | 1H-Cyclopenta[l]phenanthrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90473148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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